molecular formula C21H17N3O2 B2830620 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 891123-53-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No. B2830620
CAS RN: 891123-53-8
M. Wt: 343.386
InChI Key: KHCRWNHPJHCEAB-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, also known as DPA-714, is a small molecule that has been widely used in scientific research for its ability to bind with high affinity to the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that plays an important role in various cellular processes, including apoptosis, inflammation, and steroidogenesis. DPA-714 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various diseases and conditions.

Scientific Research Applications

Antimicrobial Activity

The search for new antimicrobial agents remains critical due to the growing resistance of Gram-positive pathogens to existing drugs. Recent research has explored novel thiazole derivatives, including N-2,5-dimethylphenylthioureido acid derivatives . These compounds demonstrated promising activity against multidrug-resistant strains, such as tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. Additionally, some derivatives exhibited broad-spectrum antifungal activity against drug-resistant Candida strains .

Chemical Biology and Drug Design

Researchers explore the structure-activity relationship (SAR) of N-2,5-dimethylphenylthioureido acid derivatives to optimize their antimicrobial properties. Computational methods, such as docking studies and density functional theory (DFT), aid in understanding their binding interactions with bacterial and fungal targets .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-7-8-14(2)18(11-13)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRWNHPJHCEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

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